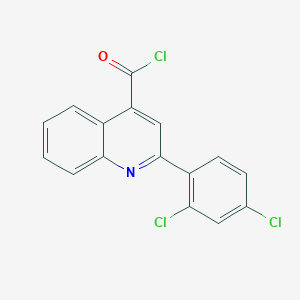

2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride

概要

説明

2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H8Cl3NO and a molecular weight of 336.60. This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

準備方法

The synthesis of 2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid with a chlorinating agent such as phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Oxidation and Reduction:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride is primarily used in proteomics research. It is utilized in the study of protein interactions, modifications, and functions. The compound’s ability to form stable derivatives makes it valuable in the analysis of complex biological samples . Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents, although it is not intended for diagnostic or therapeutic use .

作用機序

The mechanism of action of 2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological molecules, such as proteins, to study their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

類似化合物との比較

Similar compounds to 2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride include other quinoline derivatives and carbonyl chlorides. For example:

2-Phenylquinoline-4-carbonyl chloride: This compound has a similar structure but lacks the dichlorophenyl group, which may affect its reactivity and applications.

2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid: This precursor compound is used in the synthesis of this compound and has different chemical properties due to the presence of the carboxylic acid group.

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions in proteomics research and the formation of stable derivatives for analytical purposes .

生物活性

2-(2,4-Dichlorophenyl)quinoline-4-carbonyl chloride is a compound of interest in medicinal chemistry, particularly due to its potential antibacterial and antileishmanial properties. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a quinoline core substituted with a dichlorophenyl group and a carbonyl chloride moiety. This structural configuration is significant for its biological activity, influencing interactions with biological targets.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of quinoline derivatives, including this compound.

In Vitro Studies

-

Antibacterial Spectrum : A study conducted on various quinoline derivatives demonstrated that modifications in the structure significantly affect antibacterial efficacy. The compound was tested against several bacterial strains, including:

- Staphylococcus aureus (S. aureus)

- Escherichia coli (E. coli)

- Bacillus subtilis (B. subtilis)

- Pseudomonas aeruginosa (P. aeruginosa)

- Mechanism of Action : Quinoline derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication and transcription. This inhibition disrupts bacterial growth and survival .

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed using mouse macrophage cell lines (RAW 264.7). The findings revealed low cytotoxicity with IC50 values of 98.2 μg/mL for one derivative and 56.8 μg/mL for another, indicating a favorable safety profile compared to standard antibiotics like ampicillin .

Antileishmanial Activity

Recent research has highlighted the potential of quinoline derivatives in treating leishmaniasis.

- In Vitro Efficacy : The compound's antileishmanial activity was evaluated against Leishmania donovani intracellular amastigotes, showing promising results with IC50 values ranging from 0.17 to 6.42 µM, significantly outperforming traditional treatments like miltefosine .

- Mechanism of Action : The mechanism involves interference with the parasite's defense against oxidative stress by downregulating thiol-dependent enzymes and inhibiting tyrosine reductase activity . This dual action enhances its therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications:

- Lipophilicity : Higher lipophilicity correlates with increased antibacterial activity.

- Amide Side Chains : Variations in the length and flexibility of side chains at the ortho-position significantly affect antibacterial efficacy against different bacterial strains .

Data Summary

| Activity Type | Target Organism | MIC (μg/mL) | IC50 (µM) | Comments |

|---|---|---|---|---|

| Antibacterial | S. aureus | 64 | N/A | Significant activity |

| Antibacterial | E. coli | >256 | N/A | Weak activity |

| Antileishmanial | L. donovani | N/A | 0.17 - 6.42 | Higher efficacy than miltefosine |

| Cytotoxicity | RAW 264.7 cells | N/A | 56.8 - 98.2 | Low cytotoxicity |

Case Studies

Case studies involving similar quinoline derivatives have shown varying degrees of success in clinical applications:

- A derivative demonstrated an improvement in metabolic stability and lower cytotoxicity while maintaining high antileishmanial activity .

- Another study highlighted the potential of quinoline compounds as effective agents against mycobacterial infections, showcasing their versatility beyond just antibacterial properties .

特性

IUPAC Name |

2-(2,4-dichlorophenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl3NO/c17-9-5-6-11(13(18)7-9)15-8-12(16(19)21)10-3-1-2-4-14(10)20-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSKMDFRLRYUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。